molecular formula C11H11NO2 B1350775 4-(4-Methoxyphenyl)-4-oxobutanenitrile CAS No. 55234-56-5

4-(4-Methoxyphenyl)-4-oxobutanenitrile

Cat. No.: B1350775
CAS No.: 55234-56-5
M. Wt: 189.21 g/mol
InChI Key: UTVSIESNEORCDC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4-oxobutanenitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • A study by Khalik (1997) demonstrated the synthesis of 4-Phenyl-3-oxobutanenitrile, which can be transformed into 2-phenylhydrazone and dimethylaminomethylidene derivatives. These derivatives are valuable for creating a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
  • Biological Activity of Derivatives :

    • Černuchová et al. (2005) explored the biological activity of compounds derived from 2-Ethoxymethylene-3-oxobutanenitrile against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
  • Antiviral and Anticancer Activity :

    • Yaccoubi et al. (2022) developed various 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile derivatives. These were tested for antiviral and anticancer activities, showing significant potential in both areas (Yaccoubi et al., 2022).
  • Analysis of Intramolecular Hydrogen Bonds :

    • Research by Bertolasi et al. (1999) reported the crystal structures of six β-keto
    arylhydrazones, including 3-oxobutanenitrile derivatives. They studied the intramolecular hydrogen bonds assisted by resonance in these structures, providing insights into the interplay of steric and electronic factors .
  • Corrosion Inhibition :

    • Studies have shown that derivatives of 4-(4-Methoxyphenyl)-4-oxobutanenitrile, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, are effective as corrosion inhibitors for metals in acidic environments. This is demonstrated by Bouklah et al. (2006), who investigated its application for mild steel in sulfuric acid medium (Bouklah et al., 2006).
  • Synthesis of Schiff Bases :

    • Puthran et al. (2019) synthesized Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. These compounds displayed significant antimicrobial activity, showcasing the potential of this compound derivatives in developing antimicrobial agents (Puthran et al., 2019).
  • Photophysical Behavior :

    • Sakuragi et al. (1990) studied the photophysical behavior of this compound derivatives. Their research focused on understanding the structural and competitive formation of intramolecular cycloaddition products under irradiation, which is crucial for the development of photochemical applications (Sakuragi et al., 1990).
  • Anticonvulsant Evaluation :

    • Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives, including this compound, and evaluated their anticonvulsant effects. This research contributes to understanding the therapeutic potential of these compounds (Shaquiquzzaman et al., 2012).

Properties

IUPAC Name

4-(4-methoxyphenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVSIESNEORCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396700
Record name 4-(4-methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-56-5
Record name 4-(4-methoxyphenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-4-oxobutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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